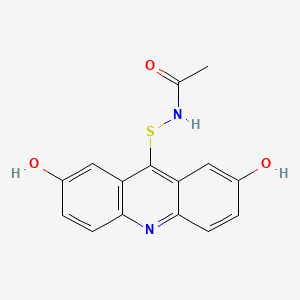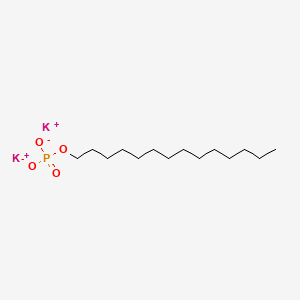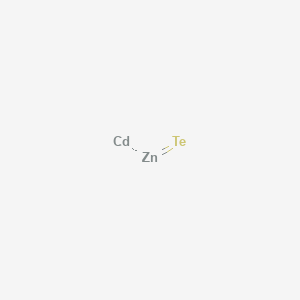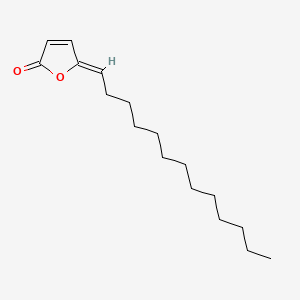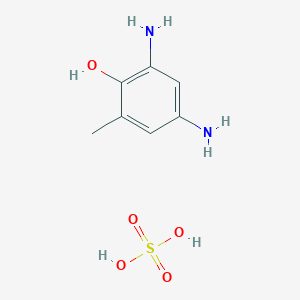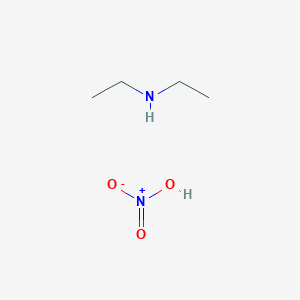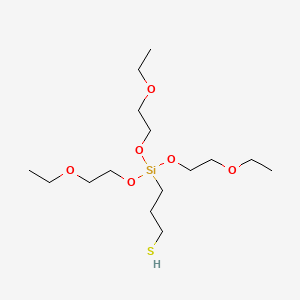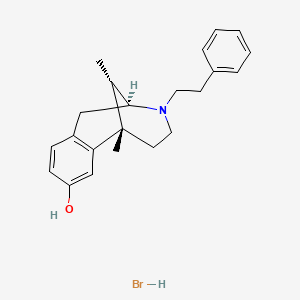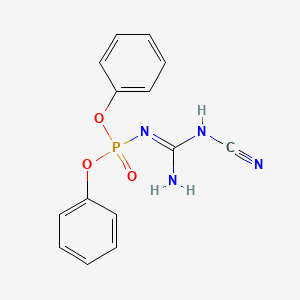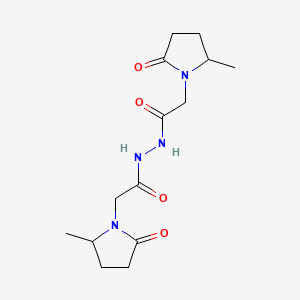
Linoleyldimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linoleyldimethylamine, also known as (9Z,12Z)-N,N-dimethyl-9,12-octadecadien-1-amine, is an organic compound with the molecular formula C20H39N. It is a derivative of linoleic acid, featuring a dimethylamine group attached to the carbon chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Linoleyldimethylamine can be synthesized through the reaction of linoleic acid with dimethylamine. The process typically involves the following steps:
Esterification: Linoleic acid is first converted to its methyl ester using methanol and an acid catalyst.
Amidation: The methyl ester is then reacted with dimethylamine under basic conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
Linoleyldimethylamine undergoes various chemical reactions, including:
Oxidation: The double bonds in the carbon chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Halogenated amines.
科学的研究の応用
Linoleyldimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of linoleyldimethylamine involves its interaction with cell membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, while the dimethylamine group can interact with various molecular targets. These interactions can modulate membrane fluidity, signaling pathways, and enzyme activities.
類似化合物との比較
Similar Compounds
Linoleylamine: Similar structure but lacks the dimethyl groups.
Oleylamine: Contains a single double bond in the carbon chain.
Stearylamine: Fully saturated carbon chain.
Uniqueness
Linoleyldimethylamine is unique due to its combination of unsaturated carbon chain and dimethylamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
34643-95-3 |
|---|---|
分子式 |
C20H39N |
分子量 |
293.5 g/mol |
IUPAC名 |
(9Z,12Z)-N,N-dimethyloctadeca-9,12-dien-1-amine |
InChI |
InChI=1S/C20H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h8-9,11-12H,4-7,10,13-20H2,1-3H3/b9-8-,12-11- |
InChIキー |
QDIDCBNJXMANFY-MURFETPASA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(C)C |
正規SMILES |
CCCCCC=CCC=CCCCCCCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


